molecular formula C20H13BrN2 B1589102 2-(4-bromophenyl)-4-phenylQuinazoline CAS No. 540466-42-0

2-(4-bromophenyl)-4-phenylQuinazoline

Cat. No.: B1589102
CAS No.: 540466-42-0
M. Wt: 361.2 g/mol
InChI Key: FARAOARIVJZINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Quinazoline (B50416) Heterocycles in Contemporary Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a fundamental building block in the development of new therapeutic agents. nih.gov The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse library of derivatives with a wide spectrum of biological activities. rsc.org This structural diversity has been a fertile ground for medicinal chemists, yielding compounds with applications as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents. semanticscholar.org

The significance of quinazolines in oncology is particularly noteworthy. Several quinazoline derivatives have been successfully developed into clinically approved drugs that target key signaling pathways in cancer cells. semanticscholar.org For instance, they are known to act as potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. semanticscholar.org Beyond cancer, quinazoline-based compounds have shown promise in treating a range of other conditions, including malaria, diabetes, and central nervous system disorders. amazonaws.com The inherent ability of the quinazoline scaffold to interact with various biological targets has cemented its status as a molecule of immense interest in pharmaceutical research. nih.govrsc.orgrsc.org

Rationale for Academic Research on 2-(4-bromophenyl)-4-phenylquinazoline within the Quinazoline Framework

The specific compound, this compound, represents a logical extension of the exploration into the chemical space of 2,4-disubstituted quinazolines. The rationale for its academic investigation can be understood through the principles of structure-activity relationship (SAR) studies. In drug discovery, systematic modifications of a lead compound are made to understand how different chemical groups influence its biological activity.

The structure of this compound features two aryl groups at positions 2 and 4, a common feature in many biologically active quinazolines. researchgate.net The phenyl group at the 4-position is a recurring substituent in this class of compounds. The introduction of a 4-bromophenyl group at the 2-position is of particular interest for several reasons:

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding and enhance biological activity.

Modulation of Physicochemical Properties: The presence of the bromine atom alters the electronic and lipophilic properties of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Handle: The bromo-substituent can serve as a reactive site for further chemical modifications, allowing for the synthesis of a library of related compounds for more extensive SAR studies.

While detailed, publicly available research focusing exclusively on the synthesis and in-depth characterization of this compound is limited, its structural motifs are present in compounds that have been investigated for their potential as anti-angiogenesis agents and as inducers of tubulin polymerization. semanticscholar.orgresearchgate.net Therefore, academic research on this specific compound is likely driven by the quest to discover new therapeutic agents by systematically exploring the effects of specific substituents on the well-established quinazoline scaffold.

Due to the limited availability of specific peer-reviewed research data for this compound, detailed sections on its synthesis, crystal structure, and spectroscopic characterization with corresponding data tables cannot be provided at this time. Commercial suppliers list it as a solid with a melting point in the range of 194-198 °C. tcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2/c21-16-12-10-15(11-13-16)20-22-18-9-5-4-8-17(18)19(23-20)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARAOARIVJZINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462480
Record name Quinazoline, 2-(4-bromophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540466-42-0
Record name Quinazoline, 2-(4-bromophenyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of 2 4 Bromophenyl 4 Phenylquinazoline and Its Analogs

Established Synthetic Pathways to 2,4-Diarylquinazolines

Traditional methods for quinazoline (B50416) synthesis have laid the groundwork for the construction of this heterocyclic system. These approaches often involve multi-step sequences and have been refined over the years to improve yields and substrate scope.

Grignard Reaction Approaches for 2-(4-bromophenyl)-4-phenylQuinazoline Synthesis

Grignard reactions offer a powerful tool for the formation of carbon-carbon bonds, and this reactivity can be harnessed for the synthesis of the 2,4-diarylquinazoline framework. A key strategy involves the preparation of a 2-aminobenzophenone (B122507) intermediate, which serves as a versatile precursor for the quinazoline ring system.

One plausible pathway commences with the reaction of a suitable Grignard reagent, such as phenylmagnesium bromide, with a 2-aminobenzonitrile (B23959) derivative. The nucleophilic addition of the Grignard reagent to the nitrile functionality, followed by acidic hydrolysis of the resulting imine, yields a 2-aminobenzophenone. libretexts.orgucalgary.caorganicchemistrytutor.com For the synthesis of the title compound, this would involve the reaction of phenylmagnesium bromide with 2-amino-4-bromobenzonitrile.

Alternatively, the reaction of an aryl Grignard reagent with isatoic anhydride (B1165640) can produce 2-aminobenzophenones. Subsequent cyclization of the 2-aminobenzophenone with an appropriate aldehyde or its equivalent provides the final quinazoline product.

While direct Grignard reaction on a pre-formed quinazoline ring is less common for the introduction of aryl groups at positions 2 and 4, the synthesis of the key 2-aminobenzophenone precursor via a Grignard approach is a well-established method. asianpubs.orgwum.edu.pl The reaction of 2-aminobenzonitriles with aryl-Grignard reagents has been reported to produce 2-aminobenzophenones in good yields (around 71%). asianpubs.org

A general representation of the Grignard approach to a 2-aminobenzophenone precursor is depicted below:

Scheme 1: Grignard-based synthesis of a 2-aminobenzophenone precursor.
Reactant 1Reactant 2ProductReference
2-AminobenzonitrileAryl Grignard Reagent2-Aminobenzophenone asianpubs.org

Multicomponent Reaction Strategies for Quinazoline Core Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of the quinazoline core.

A common MCR strategy for 2,4-disubstituted quinazolines involves the one-pot reaction of a 2-aminoaryl ketone (such as 2-aminobenzophenone), an aldehyde, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). This approach allows for the rapid assembly of the quinazoline ring system with diverse substitution patterns. While a specific MCR for this compound has not been explicitly detailed in the reviewed literature, analogous syntheses of 2,4-diarylquinolines from functionalized 2-aminobenzophenones have been reported, suggesting the feasibility of this strategy. rsc.org

The general scheme for a three-component synthesis of 2,4-diarylquinazolines is as follows:

Scheme 2: General three-component reaction for the synthesis of 2,4-diarylquinazolines.
Component 1Component 2Component 3Catalyst/ConditionsProduct
2-AminobenzophenoneAromatic AldehydeAmmonium AcetateVarious2,4-Diarylquinazoline

Nucleophilic Substitution Reactions in Quinazoline Synthesis

Nucleophilic aromatic substitution (SNAr) on pre-functionalized quinazoline rings is a cornerstone of their derivatization. A highly effective route to 2,4-disubstituted quinazolines, including those with distinct aryl groups at positions 2 and 4, involves the sequential substitution of dihaloquinazolines.

The synthesis typically begins with the preparation of 2,4-dichloroquinazoline (B46505). This key intermediate can then undergo regioselective SNAr reactions. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. mdpi.com This differential reactivity allows for the selective introduction of a nucleophile, such as an aniline (B41778) or phenoxide, at position 4. Subsequent reaction at the 2-position with a different nucleophile can then be achieved, often under more forcing conditions.

For the synthesis of this compound, one could envision the reaction of 2,4-dichloroquinazoline first with a phenyl nucleophile (e.g., phenoxide or aniline) to form a 4-phenyl-2-chloroquinazoline intermediate. This would be followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a (4-bromophenyl)boronic acid or a (4-bromophenyl)stannane, respectively, to introduce the 4-bromophenyl group at the 2-position.

The regioselectivity of SNAr at the 4-position of 2,4-dichloroquinazoline precursors with amine nucleophiles is a well-documented phenomenon. mdpi.com

Table 1: Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloroquinazolines
SubstrateNucleophilePosition of SubstitutionProduct TypeReference
2,4-DichloroquinazolinePrimary/Secondary Amine42-Chloro-4-aminoquinazoline mdpi.com

Transition-Metal-Catalyzed and Aerobic Oxidative Approaches

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed reactions and aerobic oxidative methods, which offer milder and more efficient alternatives to classical procedures.

A notable approach for the synthesis of 2-arylquinazolines is the aerobic oxidative cyclization of 2-aminobenzoketones with arylmethanamines. This method, catalyzed by 4-hydroxy-TEMPO, proceeds without the need for metal catalysts or additives, making it an environmentally benign option. rsc.org The reaction involves a one-pot process where the arylmethanamine is oxidized in situ to the corresponding aldehyde, which then condenses with the 2-aminobenzophenone, followed by cyclization and aromatization to yield the 2-arylquinazoline.

For the synthesis of this compound, this would entail the reaction of 2-amino-4-phenylbenzophenone with 4-bromobenzylamine (B181089) under aerobic conditions.

Table 2: 4-Hydroxy-TEMPO-Catalyzed Aerobic Oxidative Synthesis of 2-Arylquinazolines
2-AminoarylketoneArylmethanamineCatalystProductYieldReference
2-AminobenzophenoneBenzylamine4-hydroxy-TEMPO2,4-DiphenylquinazolineHigh rsc.org

Furthermore, palladium-catalyzed intramolecular aerobic oxidative amination of alkenes has been developed for the synthesis of various nitrogen-containing heterocycles. nih.gov While not directly applied to the synthesis of the target compound, these methods highlight the potential of transition-metal catalysis in C-N bond formation for the construction of the quinazoline core.

Advanced Synthetic Techniques for Quinazoline Derivatives

To overcome the limitations of traditional synthetic methods, such as harsh reaction conditions and long reaction times, advanced techniques like microwave-assisted synthesis have been explored and have shown significant advantages.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced purity of the products. nih.govnih.govnih.gov

The synthesis of 4-aryl substituted quinazoline derivatives can be efficiently achieved through the microwave-assisted condensation of 2-aminobenzophenones with various reagents. For instance, the reaction of substituted 2-aminobenzophenones with thiourea (B124793) in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation provides a facile route to 4-substituted quinazolines. nih.gov The proposed mechanism involves the thermal decomposition of thiourea to generate carbodiimide, which reacts with the 2-aminobenzophenone.

Another microwave-assisted protocol involves the reaction of 2-aminophenyl carbonyl compounds with nitriles in the presence of a Lewis acid catalyst like trimethylsilyltrifluoromethanesulfonate (TMSOTf). nih.gov This method allows for the one-pot synthesis of 2,4-disubstituted quinazolines.

A study on the synthesis of 4-phenylquinazolin-2(1H)-one derivatives demonstrated that microwave irradiation of 2-aminobenzophenones with urea (B33335) in glacial acetic acid significantly shortens the reaction time to 30-45 minutes with good to excellent yields. nih.gov

Table 3: Microwave-Assisted Synthesis of Quinazoline Derivatives from 2-Aminobenzophenones
2-Aminobenzophenone DerivativeReagentSolventMicrowave ConditionsProduct TypeYield (%)Reference
Substituted 2-aminobenzophenonesThioureaDMSO-4-Arylquinazolines- nih.gov
2-Aminophenyl carbonylsNitriles- (TMSOTf)-2,4-Disubstituted quinazolines- nih.gov
2-AminobenzophenonesUreaGlacial Acetic Acid140 °C, 200 W, 30-45 min4-Phenylquinazolin-2(1H)-ones31-92 nih.gov

These microwave-assisted methods offer a rapid and efficient alternative for the construction of the 2,4-diarylquinazoline scaffold, making them highly suitable for library synthesis and drug discovery efforts.

Green Chemistry Approaches in Quinazoline Synthesis

In response to the growing need for sustainable chemical manufacturing, a variety of green chemistry principles have been applied to the synthesis of quinazoline derivatives. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional synthetic protocols. mdpi.comnih.gov Key green approaches include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the application of eco-friendly catalysts and solvents. nih.govfrontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. nih.gov For quinazoline synthesis, microwave-assisted methods offer advantages such as shorter reaction times, reduced energy input, and often solvent-free conditions, which simplifies work-up procedures. nih.govfrontiersin.org For instance, the Niementowski reaction, a classical method for preparing quinazolinones, has been highly accelerated using household microwave ovens under solvent-free conditions. nih.gov Fast and eco-friendly microwave-irradiated reactions have also been developed for synthesizing 2-substituted quinazoline derivatives in aqueous media, highlighting the compatibility of this technique with green solvents. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for quinazoline synthesis. Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation. This method has been successfully used to prepare various quinazoline derivatives in high yields and in shorter time frames than conventional heating methods. tandfonline.comnih.gov For example, a one-pot condensation of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation and solvent-free conditions yielded 3-substituted 2-methyl quinazoline-4(3H)-ones efficiently. nih.gov This technique is noted for its operational simplicity and easier work-up. nih.govnih.gov

Eco-Friendly Catalysts and Reaction Media: The development of novel catalytic systems and the use of benign solvents are at the heart of green quinazoline synthesis.

Photocatalysis: A sustainable method using visible light-driven photocatalysis with curcumin-sensitized titanium dioxide (TiO₂) nanoparticles has been developed for a one-pot, three-component synthesis of quinazoline derivatives. mdpi.comnih.gov This approach achieved product yields as high as 97% in just 40 minutes under optimized conditions, utilizing a renewable energy source and an eco-friendly catalyst. mdpi.comnih.gov

Bio-based Catalysts: Lactic acid, a sustainable and bio-available promoter, has been effectively used to catalyze the three-component reaction of 2-aminobenzophenone, aldehydes, and ammonium acetate to form 2-aryl-4-phenylquinazoline derivatives under solvent-free conditions. scispace.com

Metal-Free and Earth-Abundant Metal Catalysis: To avoid the use of toxic or expensive heavy metals, methods employing metal-free conditions or catalysts based on earth-abundant metals have been explored. organic-chemistry.orgacs.org Molecular iodine has been shown to catalyze the amination of 2-aminobenzaldehydes to provide quinazolines under solvent- and additive-free conditions, using oxygen as the oxidant. organic-chemistry.org Additionally, well-defined manganese pincer complexes have been used for the sustainable synthesis of quinazolines via dehydrogenative annulation. acs.org

Magnetic Nanocatalysts: A novel magnetically recoverable palladium catalyst has been employed for the synthesis of quinazolinones in an eco-friendly PEG/water solvent system. frontiersin.org This catalyst demonstrates high activity and can be easily recovered using an external magnet and reused for several cycles with minimal loss of performance, enhancing the cost-effectiveness and sustainability of the process. frontiersin.org

Green MethodologyKey FeaturesExample Reaction/ConditionsYieldReference
Visible Light PhotocatalysisUses renewable energy; eco-friendly catalyst (Curcumin-TiO₂).Aldehydes, urea/thiourea, dimedone; 100 mW/cm² light, 40 min.Up to 97% mdpi.comnih.gov
Microwave IrradiationRapid heating, shorter reaction times, often solvent-free.Anthranilic acid and formamide; solvent-free.High Purity nih.gov
Ultrasound IrradiationEnergy efficient, high yields, shorter reaction times.Anthranilic acid, acetic anhydride, amines; solvent-free.Excellent nih.gov
Bio-based CatalystUses sustainable catalyst (lactic acid); solvent-free.2-aminobenzophenone, aldehyde, NH₄OAc; thermal, solvent-free.Up to 94% scispace.com
Magnetic NanocatalystRecyclable catalyst (magnetic Pd); green solvent (PEG/water).Aryl iodides, 2-aminobenzamide, CO source; K₂CO₃ base.82-98% frontiersin.org

Derivatization Strategies for Structural Modification of this compound Analogs

The structural modification of the quinazoline scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of biological activity. nih.govmdpi.com For analogs of this compound, the presence of the bromophenyl group at the C2 position offers a versatile handle for a variety of chemical transformations, particularly metal-catalyzed cross-coupling reactions. nih.gov Furthermore, the quinazoline core itself presents multiple sites for derivatization.

Cross-Coupling Reactions at the C2-Aryl Group: The carbon-bromine bond on the phenyl ring at the C2 position is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. This is a widely used method due to the stability and low toxicity of the boron reagents. nih.gov It allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups in place of the bromine atom.

Stille Coupling: Involving the reaction of the aryl bromide with an organostannane reagent, the Stille coupling is another effective C-C bond-forming reaction, though the toxicity of tin compounds is a drawback. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to alkynyl-substituted quinazolines. researchgate.net These products can serve as intermediates for further transformations.

Heck Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an alkene.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a C-N bond by reacting the aryl bromide with an amine, enabling the synthesis of various amino-substituted derivatives. researchgate.net

Modification at the C4 Position: The C4 position of the quinazoline ring is another critical site for structural modification. In many synthetic routes, a 4-chloroquinazoline (B184009) is a key intermediate. mdpi.com The chlorine atom is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse array of substituents. This includes:

Anilines and Amines: Reaction with various anilines or aliphatic amines to generate 4-aminoquinazoline derivatives. This is a common strategy in the design of kinase inhibitors. nih.gov

Alcohols and Phenols: Introduction of alkoxy or aryloxy groups through reaction with corresponding alkoxides or phenoxides.

Thiols: Formation of 4-thioether linkages.

Modification of the Quinazoline Core: Beyond the C2 and C4 positions, other sites on the quinazoline nucleus can be functionalized to expand structural diversity. Substituents on the fused benzene (B151609) ring (at positions 5, 6, 7, and 8) can be introduced either by starting with a pre-substituted anthranilic acid or by direct functionalization of the quinazoline ring system. These modifications can significantly influence the molecule's physicochemical properties and biological interactions. mdpi.comnih.gov For instance, the introduction of small hydrophilic or lipophilic groups at the C6 or C7 positions is a common strategy in drug design. nih.gov

Derivatization StrategyReaction SiteReagents/CatalystBond FormedPotential New GroupReference
Suzuki-Miyaura CouplingC-Br on phenyl groupR-B(OH)₂ / Pd catalystC-CAryl, Heteroaryl, Alkyl nih.gov
Sonogashira CouplingC-Br on phenyl groupTerminal Alkyne / Pd-Cu catalystC-C (alkynyl)-C≡C-R researchgate.net
Buchwald-Hartwig AminationC-Br on phenyl groupR₂NH / Pd catalystC-N-NR₂ researchgate.net
Nucleophilic SubstitutionC4-Cl (on intermediate)Aniline (R-NH₂)C-N4-Anilino group nih.gov
Nucleophilic SubstitutionC4-Cl (on intermediate)Alcohol (R-OH) / BaseC-O4-Alkoxy group nih.gov

Iii. Spectroscopic Characterization and Structural Elucidation of 2 4 Bromophenyl 4 Phenylquinazoline

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. These techniques measure the vibrational transitions—stretching, bending, and scissoring—of chemical bonds, which occur at characteristic frequencies.

In the analysis of 2-(4-bromophenyl)-4-phenylquinazoline, the FT-IR and FT-Raman spectra would be expected to reveal key absorptions corresponding to its constituent aromatic and heterocyclic moieties. The quinazoline (B50416) core is characterized by the imine (C=N) stretching vibration, which is a strong indicator of the heterocyclic ring system. researchgate.net Aromatic C=C stretching vibrations from the quinazoline, phenyl, and bromophenyl rings typically appear in the 1600-1450 cm⁻¹ region. researchgate.net

The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ range, providing information about the substitution patterns on the phenyl rings. The presence of the bromine atom is confirmed by a C-Br stretching vibration, which typically occurs in the far-infrared region, usually between 600 and 500 cm⁻¹. While direct spectral data for the title compound is not widely published, analysis of closely related compounds like 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767) provides a reliable reference for these assignments. researchgate.netresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Aromatic C-HStretching3100-3000 rasayanjournal.co.in
Quinazoline C=NStretching1620-1580 researchgate.net
Aromatic C=CStretching1600-1450 researchgate.netrasayanjournal.co.in
Aromatic C-HOut-of-plane Bending900-675 rasayanjournal.co.in
C-BrStretching600-500 rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By mapping the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei, NMR allows for the unambiguous determination of atomic connectivity and stereochemistry.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show distinct signals in the aromatic region, typically between δ 7.0 and 9.5 ppm. Based on data from analogous structures like 2-(4-bromophenyl)-6-methylquinazoline, the protons of the quinazoline ring system would appear as a set of multiplets. amazonaws.com The single proton at the C5 position of the quinazoline ring is often shifted significantly downfield due to anisotropic effects. The protons of the 4-phenyl group would likely appear as a complex multiplet. The 4-bromophenyl group at the C2 position would exhibit a characteristic AA'BB' splitting pattern, presenting as two distinct doublets, each integrating to two protons. amazonaws.com

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon atoms and their electronic environments. For this compound, a total of 20 carbon signals would be anticipated if all were unique. The C2 and C4 carbons of the quinazoline ring, being bonded to nitrogen, are expected to resonate significantly downfield (δ > 150 ppm). amazonaws.comrsc.org The carbon atom bonded to the bromine (C-Br) would appear around δ 125 ppm, while the remaining aromatic carbons would populate the δ 120-140 ppm region. amazonaws.com The specific chemical shifts are influenced by the electronic effects of the nitrogen and bromine substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Nucleus Assignment Predicted Chemical Shift (ppm) Reference
¹HQuinazoline-H7.5 - 9.3 amazonaws.comrsc.org
¹HPhenyl-H7.4 - 7.8 amazonaws.com
¹HBromophenyl-H7.6 - 8.4 (AA'BB' system) amazonaws.com
¹³CQuinazoline-C2/C4159 - 162 amazonaws.comrsc.org
¹³CAromatic C-H & C-C123 - 150 amazonaws.comrsc.org
¹³CC-Br~125 amazonaws.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula of this compound is C₂₀H₁₃BrN₂, corresponding to a monoisotopic mass of approximately 360.03 g/mol and an average molecular weight of 361.24 g/mol . cymitquimica.comtcichemicals.comtcichemicals.com

A key diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks of almost equal intensity (M⁺ and M⁺²+), separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

The molecule's high degree of aromaticity suggests that the molecular ion peak will be one of the most intense peaks in the spectrum. Fragmentation would likely proceed through pathways that maintain aromatic stability. Common fragmentation patterns for aromatic nitrogen heterocycles and haloaromatics include the loss of the bromine radical (·Br), loss of a hydrogen cyanide (HCN) molecule from the quinazoline ring, or cleavage of the phenyl groups. libretexts.orgraco.cat

Table 3: Expected Major Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Description
360/362[C₂₀H₁₃BrN₂]⁺Molecular ion (M⁺) peak with characteristic 1:1 bromine isotope pattern
281[C₂₀H₁₃N₂]⁺Loss of ·Br from the molecular ion
283[C₁₉H₁₂N]⁺Loss of ·Br and HCN from the molecular ion
178[C₁₄H₁₀]⁺Fragment corresponding to biphenyl (B1667301) radical cation
154[C₁₂H₈]⁺Biphenylene radical cation
77[C₆H₅]⁺Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-systems.

The structure of this compound features an extensive conjugated system that includes the quinazoline core and the attached phenyl rings. This extended conjugation is expected to give rise to strong absorptions in the UV region. The spectrum would likely be dominated by intense π → π* transitions. Based on related quinazoline structures, one would anticipate multiple absorption bands between 250 nm and 400 nm. rasayanjournal.co.inunipi.it The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity. Minor n → π* transitions, originating from the non-bonding electrons on the nitrogen atoms, may also be observed, though they are typically much weaker and can be obscured by the more intense π → π* bands.

Table 4: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected λ_max Range (nm)
π → πBonding π to antibonding π250 - 400
n → πNon-bonding to antibonding π350 - 450 (weak)

X-ray Crystallography for Three-Dimensional Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions and crystal packing.

Iv. Computational Chemistry and Molecular Modeling of 2 4 Bromophenyl 4 Phenylquinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine the electronic structure and a host of derived properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. eurekaselect.com It is employed to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. Studies on related quinazoline (B50416) and quinoline (B57606) derivatives commonly utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net The optimized geometry represents the molecule's most stable conformation in the gas phase and serves as the foundation for subsequent calculations.

Table 1: Predicted Geometrical Parameters of a Quinazoline Core (Representative Data) This table presents typical bond lengths and angles for a quinazoline ring system, as specific DFT data for 2-(4-bromophenyl)-4-phenylquinazoline is not available in the provided search results. These values are representative of similar heterocyclic structures.

ParameterValue (Å or °)
C-N (quinazoline ring)~1.32 - 1.38 Å
C-C (quinazoline ring)~1.39 - 1.42 Å
N-C-N (angle)~116°
C-N-C (angle)~123°

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.com

For quinazoline derivatives, the HOMO is typically distributed over the quinazoline ring and the attached phenyl rings, while the LUMO is also located across the π-conjugated system. The energies of these orbitals are used to calculate global reactivity descriptors that predict the molecule's behavior. researchgate.net

Table 2: Representative Frontier Orbital Data and Global Reactivity Descriptors Calculated values for related heterocyclic compounds demonstrate the typical ranges for these parameters. Specific values for this compound would require a dedicated DFT calculation.

ParameterDefinitionRepresentative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV ajchem-a.com
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -2.1 eV ajchem-a.com
Energy Gap (ΔE)ELUMO - EHOMO~ 4.4 eV ajchem-a.com
Ionization Potential (I)-EHOMO~ 6.5 eV
Electron Affinity (A)-ELUMO~ 2.1 eV
Chemical Hardness (η)(I - A) / 2~ 2.2 eV
Electronegativity (χ)(I + A) / 2~ 4.3 eV
Electrophilicity Index (ω)χ² / (2η)~ 4.2 eV

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored according to its electrostatic potential value: regions of negative potential (typically colored red to yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show regions of high negative potential concentrated around the two nitrogen atoms of the quinazoline ring due to their high electronegativity and the presence of lone pairs of electrons. ajchem-a.com These sites represent the most likely points for interactions with protons or other electrophiles. The bromine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl rings would show positive potential, appearing as bluish regions on the map.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.eduq-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals that align with the classical Lewis structure concept. wisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the extent of intramolecular charge transfer (ICT) and hyperconjugation. wisc.edu

Table 3: Predicted Significant Donor-Acceptor Interactions in this compound (Representative NBO Analysis) This table is a representation of the type of interactions expected. Actual E(2) values require specific NBO calculations.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (N1)π* (C-C of Phenyl Ring)HighIntramolecular Charge Transfer / Resonance
LP (N3)π* (C-C of Phenyl Ring)HighIntramolecular Charge Transfer / Resonance
π (Phenyl Ring)π* (Quinazoline Ring)Moderateπ-system Conjugation
LP (Br)σ* (C-C of Phenyl Ring)Low-ModerateHyperconjugation

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. lums.ac.ir It is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

Derivatives of the quinazoline scaffold are known to interact with a variety of biological targets, particularly protein kinases, which play critical roles in cell signaling pathways. nih.gov Molecular docking studies on compounds structurally similar to this compound have explored their interactions with enzymes like Aurora A kinase, DNA gyrase, and Bromodomain-containing protein 4 (BRD4). lums.ac.irnih.govnih.gov

These simulations typically reveal that the quinazoline core fits into the ATP-binding pocket of kinases or other active sites. nih.gov The binding is stabilized by a network of interactions, including:

Hydrogen Bonds: Often formed between the quinazoline nitrogen atoms and key amino acid residues like glycine (B1666218) or serine in the receptor's hinge region. nih.govmdpi.com

Hydrophobic Interactions: The phenyl rings engage in hydrophobic contacts with nonpolar residues such as valine, leucine, and alanine. nih.govnih.gov

π-π Stacking: The aromatic nature of the quinazoline and phenyl rings allows for stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine.

The docking score, reported in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating a more favorable interaction. lums.ac.ir

Table 4: Summary of Molecular Docking Interactions for Related Quinazoline Derivatives with Biological Receptors

Receptor TargetPDB CodeExample Ligand TypeBinding Affinity (kcal/mol)Key Interacting Residues & Interaction Type
E. coli DNA Gyrase B1KZNN,2-diphenylquinazolin-4-amine derivative-5.9 to -6.1 lums.ac.irHydrophobic interactions within the ATP-binding pocket. lums.ac.ir
Aurora A Kinase3P9J2-(3-bromophenyl)-8-fluoroquinazoline> -5.3 nih.govBinding to hinge region; interactions with Ala, Val, Leu, Glu, Tyr. nih.gov
BRD46C7Q4-phenylquinazoline (B11897094) derivativeNot specifiedHydrogen bonds with Asn433; hydrophobic interactions with Val439. nih.gov
PARP7KK44-hydroxyquinazoline derivativeNot specifiedHydrogen bonds with GLY863 and SER904. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on the molecular dynamics (MD) simulations of this compound for the purposes of conformational analysis and stability assessment. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules, it appears that this particular compound has not yet been the subject of such detailed in silico investigation.

In general, molecular dynamics simulations of quinazoline derivatives have been employed to explore their interactions with biological targets, such as enzymes and receptors. nih.govd-nb.infonih.gov These studies often analyze parameters like root mean square deviation (RMSD) to assess the stability of the compound within a binding site and root mean square fluctuation (RMSF) to understand the flexibility of different parts of the molecule. nih.gov Furthermore, the analysis of hydrogen bonds and the calculation of binding free energies (ΔGbinding) are common components of such simulations, providing insights into the thermodynamics of ligand-receptor interactions. nih.gov

For other, structurally related quinazoline compounds, MD simulations have been used to:

Investigate the stability of ligand-protein complexes over time. nih.govmdpi.com

Analyze the conformational changes that occur upon binding.

Predict the strength of binding interactions. nih.gov

Although no direct data exists for this compound, a hypothetical MD simulation study would likely involve the following steps:

System Preparation: Building a 3D model of the molecule and placing it in a simulation box, solvated with an appropriate solvent model (e.g., water).

Force Field Application: Assigning a suitable force field to describe the atomic interactions within the molecule and its environment.

Equilibration: Gradually heating and pressurizing the system to reach the desired simulation conditions (e.g., body temperature and atmospheric pressure).

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to sample a wide range of molecular conformations.

Trajectory Analysis: Analyzing the resulting trajectory to extract information about conformational preferences, structural stability, and dynamic behavior.

Given the absence of specific research on this compound, the following table is a generalized representation of the type of data that would be generated from a molecular dynamics simulation for conformational analysis. The values are purely illustrative.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

Parameter Description Hypothetical Value/Range
RMSD Root Mean Square Deviation of the molecule's backbone atoms from the initial structure, indicating structural stability. 1.5 - 2.5 Å
RMSF Root Mean Square Fluctuation per residue, highlighting flexible regions of the molecule. Phenyl Rings: 1.0 - 1.8 Å; Quinazoline Core: 0.8 - 1.2 Å
Dihedral Angle (Phenyl-Quinazoline) Torsional angle between the phenyl ring at position 4 and the quinazoline core, indicating rotational freedom. 30° - 60°
Dihedral Angle (Bromophenyl-Quinazoline) Torsional angle between the 4-bromophenyl ring at position 2 and the quinazoline core. 25° - 55°

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 4.5 - 4.8 Å |

V. Pharmacological Investigations and Medicinal Chemistry Applications of 2 4 Bromophenyl 4 Phenylquinazoline and Its Analogs

Anti-Cancer Activity Studies

Quinazoline (B50416) derivatives are prominent in oncology research, with several approved drugs, like gefitinib (B1684475) and erlotinib, built upon this scaffold. tandfonline.com Their anticancer effects are often mediated through the inhibition of key signaling pathways that control cell growth, proliferation, and survival. mdpi.comtandfonline.com

Modulation of Tyrosine Kinase Receptors (e.g., EGFR, VEGFR-2) by Quinazoline Scaffolds

The quinazoline core is a well-established pharmacophore for inhibiting tyrosine kinase receptors, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. tandfonline.comnih.gov

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) structure is a general feature required for EGFR inhibitory activity. mdpi.com These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the signal transduction cascades that lead to cell proliferation and tumor growth. tandfonline.comproquest.com The presence of an electron-withdrawing group, such as a bromine atom on the aniline (B41778) ring, can be advantageous for antiproliferative activity. mdpi.com While not a 4-anilinoquinazoline, the 2-aryl substitution on the quinazoline ring is also a key area of investigation. For instance, a study on quinoline (B57606) derivatives, which are structurally related to quinazolines, found that a compound featuring a 2-(4-bromophenyl) group (compound 8c) exhibited an IC₅₀ value of 0.14 μM against EGFR. nih.gov This highlights the potential of the 4-bromophenyl moiety in designing potent EGFR inhibitors. nih.gov The development of novel quinazolinone derivatives as EGFR inhibitors has shown that some compounds can achieve potent inhibition, with IC₅₀ values as low as 0.069 µM. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibiting VEGFR-2 is a key strategy in cancer therapy. nih.gov Quinazoline-based compounds have been successfully developed as potent VEGFR-2 inhibitors. nih.govnih.gov Dual inhibitors targeting both EGFR and VEGFR-2 are of particular interest to achieve synergistic antitumor effects. researchgate.netrsc.org Studies on S-alkylated quinazolin-4(3H)-ones have identified compounds with dual EGFR/VEGFR-2 inhibitory activity, demonstrating the scaffold's versatility. rsc.org For example, certain N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives have shown VEGFR-2 kinase inhibition with IC₅₀ values in the nanomolar range (e.g., 0.014 μM for compound SQ2). nih.gov

Inhibition of Cell Proliferation in Cancer Cell Lines

The ability of quinazoline derivatives to inhibit the proliferation of various cancer cell lines is a direct measure of their potential as anticancer agents. This antiproliferative activity is the result of their interactions with molecular targets like tyrosine kinases.

Research has demonstrated that quinazoline-based compounds are effective against a wide range of human cancer cell lines. mdpi.comtandfonline.com For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were evaluated for their in vitro cytotoxicity against MCF7 (breast) and A549 (lung) cancer cell lines. mdpi.com Similarly, novel quinazolin-4(3H)-one derivatives have shown potent antiproliferative activity across a panel of 60 human cancer cell lines, with one compound (6d) displaying a GI₅₀ of 0.789 µM against the NCI-H460 lung cancer cell line. nih.gov Other studies have found that quinazoline derivatives can inhibit the growth of prostate cancer cells in a manner dependent on WRN helicase. nih.gov Fumiquinazolines F and G, naturally occurring quinazoline alkaloids, have been shown to inhibit the proliferation of breast cancer cells, including the triple-negative MDA-MB-231 line. mdpi.com

Antiproliferative Activity of Selected Quinazoline Analogs
Compound SeriesCell LineActivity (IC₅₀/GI₅₀)Reference
Quinazolin-4(3H)-one derivative (6d)NCI-H460 (Lung)0.789 µM (GI₅₀) nih.gov
Quinazoline derivative (33e)A-549 (Lung)1.06 µM (IC₅₀) tandfonline.com
Quinazoline derivative (33e)MCF-7 (Breast)3.55 µM (IC₅₀) tandfonline.com
Fumiquinazoline FMCF-7 (Breast)48 µM (IC₅₀) mdpi.com
Fumiquinazoline FMDA-MB-231 (Breast)54.1 µM (IC₅₀) mdpi.com

Targeting G-Quadruplex Structures

G-quadruplexes (G4) are non-canonical, four-stranded DNA structures that form in guanine-rich sequences. nih.govdiva-portal.org These structures are often found in the promoter regions of oncogenes, such as c-MYC, and in telomeres, making them attractive targets for anticancer drug development. nih.govmdpi.com The stabilization of G4 structures by small molecules can lead to the repression of oncogene transcription and inhibit telomerase activity, ultimately triggering cancer cell apoptosis. nih.govnih.gov

The planar aromatic system of quinazoline derivatives makes them well-suited to interact with and stabilize G-quadruplex structures, typically by stacking on the flat G-tetrads. diva-portal.orgresearchgate.net Research has shown that 2,4-disubstituted quinazoline derivatives can effectively bind to and stabilize G-quadruplex DNA with high selectivity over duplex DNA. researchgate.net The introduction of a phenyl group to the quinazoline core was found to enhance the binding ability and selectivity for telomeric G-quadruplex DNA. nih.gov One such 2,4-disubstituted quinazoline derivative, Sysu12d, was shown to down-regulate c-myc expression by stabilizing its promoter G-quadruplex. nih.gov Pyridine bis-quinazoline derivatives have also been developed as selective G4-stabilizing agents, demonstrating dose-dependent decreases in cancer cell viability. nih.gov

Anti-Inflammatory and Analgesic Potential

Inflammation is a protective biological response, but chronic inflammation can contribute to various diseases, including cancer. nih.gov Quinazolinone derivatives have been investigated for their anti-inflammatory and analgesic properties, often linked to their ability to inhibit key enzymes in the inflammatory cascade. nih.govuludag.edu.trresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory process, responsible for converting arachidonic acid into prostaglandins. researchgate.net COX-2 is often overexpressed at sites of inflammation and in various types of cancer, making it a validated target for anti-inflammatory and anticancer drugs. nih.gov

Quinazolinone derivatives have been designed as selective COX-2 inhibitors. nih.govresearchgate.net The common structural feature for many selective COX-2 inhibitors is the presence of two adjacent aryl rings attached to a central heterocyclic core, creating a V-shape that fits into the COX-2 active site. nih.gov The 2,3-disubstituted-4(3H)-quinazolinone scaffold has been particularly successful. Molecular docking studies have shown that these compounds can fit well within the COX-2 binding site, while having insignificant interactions with the COX-1 isoform, which is responsible for physiological functions. researchgate.net For example, certain 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives demonstrated potent COX-2 inhibitory activity with IC₅₀ values comparable to the selective inhibitor celecoxib. researchgate.net One derivative (compound 4) had a COX-2 IC₅₀ of 0.33 μM and a selectivity index of over 303. researchgate.net The anti-inflammatory effect of some quinazolinone derivatives is also mediated by inhibiting the production of proinflammatory cytokines like TNF-α, IL-1β, and IL-6, and down-regulating the NF-κB signaling pathway. nih.govuludag.edu.tr

COX-2 Inhibitory Activity of Selected Quinazolinone Analogs
CompoundCOX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)Reference
Compound 4 (2-mercapto-quinazolinone analog)0.33>303.0 researchgate.net
Compound 6 (2-mercapto-quinazolinone analog)0.40>250.0 researchgate.net
Compound 13 (2-mercapto-quinazolinone analog)0.80>125.0 researchgate.net
Celecoxib (Reference Drug)0.30>333.0 researchgate.net

Antimicrobial Activity (Antibacterial and Antifungal)

With the rise of antimicrobial resistance, there is a continuous need for new and effective antibacterial and antifungal agents. nih.gov Quinazoline and quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.govnih.govfrontiersin.org

The antimicrobial properties of quinazolines are highly dependent on the substitution patterns on the heterocyclic ring. nih.gov Structure-activity relationship studies have revealed that substitutions at positions 2 and 3, and the presence of halogen atoms like bromine or chlorine at positions 6 and 8, can significantly enhance antimicrobial activity. nih.govnih.gov The presence of a bromine atom on the phenyl ring of quinazolinone derivatives has been reported to improve their activity against various microbes. nih.gov

Antibacterial Activity: Quinazolinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org For instance, some derivatives containing bromine substitutions on the phenyl ring showed good activity against S. entritidis. nih.gov A series of N²,N⁴-disubstituted quinazoline-2,4-diamines demonstrated potent activity against multidrug-resistant Staphylococcus aureus with low micromolar minimum inhibitory concentrations (MICs). acs.org

Antifungal Activity: Many quinazoline derivatives also exhibit significant antifungal properties. nih.govtandfonline.com Studies have shown that compounds with a quinazolinone structure can be effective against fungi such as Candida albicans and Aspergillus niger. nih.gov Fused pyrolo-quinazolinone derivatives and other analogs have shown good activity against these fungal strains at concentrations of 32 or 64 μg/ml. nih.gov Furthermore, certain quinazolin-4-(3H)-one derivatives have been found to be effective against plant pathogenic fungi like Fusarium oxysporum. researchgate.net

Antifungal Activity of Selected Quinazolinone Analogs
Compound SeriesFungal StrainActivity (MIC)Reference
Fused pyrolo-quinazolinone (8, 9, 10)C. albicans32 or 64 µg/ml nih.gov
Fused pyrolo-quinazolinone (8, 9, 10)A. niger32 or 64 µg/ml nih.gov
Fused pyridazine-quinazolinone (2, 3)A. niger or C. albicans32 µg/ml nih.gov
Quinazolinone derivative (13)C. albicans and A. niger32 µg/ml nih.gov

DNA Gyrase Inhibition Mechanisms

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibacterial agents. nih.govyoutube.com This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication. youtube.com Inhibitors of DNA gyrase disrupt this process, leading to bacterial cell death. The quinazoline and related quinoline scaffolds have been extensively studied for their potential as DNA gyrase inhibitors. nih.govdiva-portal.org

The mechanism of action for many of these inhibitors involves binding to the ATPase domain of the GyrB subunit of the DNA gyrase enzyme, which provides the energy for its supercoiling function. nih.gov A notable advantage of some novel quinazolinone-based inhibitors is their ability to circumvent known resistance mechanisms associated with established drugs like quinolones. diva-portal.org These newer compounds have been shown to have a different binding mode that does not rely on interactions with specific amino acid residues (like Ser83 and Asp87) where resistance mutations commonly occur. diva-portal.org

Research into analogs has provided specific insights into their inhibitory potential. While direct studies on 2-(4-bromophenyl)-4-phenylquinazoline are limited, investigations into structurally similar compounds, such as 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives, have demonstrated significant activity. These compounds were designed as molecular hybrids to target microbial DNA gyrase. nih.govresearchgate.net In vitro assays against Staphylococcus aureus DNA gyrase revealed potent inhibitory activity, with some analogs showing IC₅₀ values in the low micromolar range, comparable to the standard drug ciprofloxacin. nih.govnih.govresearchgate.net

Table 1: DNA Gyrase Inhibitory Activity of Selected Quinoline Analogs This table summarizes the in vitro inhibitory concentrations (IC₅₀) of specific 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives against S. aureus DNA gyrase.

CompoundTarget EnzymeIC₅₀ (μM)Reference Drug (Ciprofloxacin) IC₅₀ (μM)Source
Compound 10S. aureus DNA Gyrase8.453.80 nih.govnih.govresearchgate.net
Compound 6bS. aureus DNA Gyrase33.643.80 nih.govnih.govresearchgate.net

Anti-Alzheimer's Disease Research

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including the formation of β-amyloid (Aβ) plaques, neurofibrillary tangles composed of hyperphosphorylated tau protein, and cholinergic deficits. mdpi.comdrugbank.com This multifactorial nature of AD has driven the development of multi-target-directed ligands (MTDLs), and the quinazoline scaffold has emerged as a privileged structure for designing such agents. mdpi.comnih.gov Quinazoline derivatives have been investigated for their ability to simultaneously modulate several key targets involved in AD progression. drugbank.comresearchgate.neta-z.lu

Key targets for quinazoline-based anti-AD agents include:

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a primary strategy for symptomatic treatment. mdpi.comnih.gov

β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is the rate-limiting enzyme in the production of the Aβ peptide. Inhibiting this enzyme can reduce the formation of amyloid plaques. nih.gov

Aβ and Tau Aggregation: Many compounds are designed to prevent the self-aggregation of Aβ peptides into toxic oligomers and plaques, and to inhibit the aggregation of tau protein. mdpi.comnih.gov

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes involved in neurotransmitter metabolism, and their inhibition can have neuroprotective effects. researchgate.net

Research on 4-substituted 2-phenylquinazoline (B3120039) derivatives has identified potent multipotent ligands for AD. researchgate.net For instance, the compound 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (8h) was found to be a potent inhibitor of Aβ₄₀ aggregation and also exhibited dual inhibition of both AChE and BuChE. researchgate.net Another study detailed a series of quinazoline derivatives (AV-1 to AV-21) designed as multitargeted ligands against human cholinesterases (hChE) and BACE-1. nih.gov The lead compound from this series, AV-2, not only showed balanced inhibition of these enzymes but also prevented Aβ aggregation and demonstrated antioxidant potential. nih.gov

Table 2: Multi-Target Activity of Quinazoline Analogs in Alzheimer's Disease Research This table presents the inhibitory concentrations (IC₅₀) of representative quinazoline analogs against various targets relevant to Alzheimer's disease.

CompoundTargetIC₅₀ (μM)Activity NotesSource
8h (quinazoline-2,4-diamine analog)Aβ₄₀ Aggregation0.903.6-fold more potent than curcumin researchgate.net
AChE8.6Dual cholinesterase inhibitor researchgate.net
BuChE2.6 researchgate.net
AV-2 (quinazoline analog)hAChE-Balanced inhibition profile nih.gov
hBACE-1-Prevents AChE- and self-induced Aβ aggregation nih.gov

Other Therapeutic Explorations (e.g., Antiviral, Antihypertensive, Anticonvulsant, Antidiabetic, Antioxidant)

The structural versatility of the quinazoline core has prompted its exploration across a wide spectrum of therapeutic areas. mdpi.commdpi.com Analogs of this compound have been investigated for numerous other pharmacological activities.

Antiviral: Quinazoline derivatives have shown promise as antiviral agents. nih.govmdpi.com A study on 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety demonstrated activity against the Tobacco Mosaic Virus (TMV), with some compounds exhibiting protection activities superior to the commercial agent Ribavirin. nih.gov In another study, 2-Methylquinazolin-4(3H)-one was identified as a bioactive component with significant in vitro activity against the Influenza A (H1N1) virus, showing an IC₅₀ of 23.8 μg/mL. mdpi.com

Antihypertensive: The quinazoline framework is a component of several approved antihypertensive drugs, such as Prazosin and Doxazosin. frontiersin.org This activity is a known attribute of the quinazoline class, though specific studies focusing on this compound analogs in this context are not extensively detailed in recent literature. mdpi.comfrontiersin.org

Anticonvulsant: Quinoline and quinazoline derivatives have been investigated for antiepileptic activity. researchgate.netnih.gov While direct data on this compound is scarce, related heterocyclic structures bearing the 4-bromophenyl group have been studied. For example, the triazole-thione derivative 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed significant anticonvulsant effects in the maximal electroshock (MES) seizure model in mice. nih.gov

Antidiabetic: The potential for quinazoline derivatives as antidiabetic agents has been noted. mdpi.com Research into other heterocyclic systems provides a basis for this exploration. For instance, a benzothiazine derivative containing a 2-bromophenyl group, showed potent antidiabetic effects by inhibiting α‐glucosidase and α‐amylase, with IC₅₀ values of 5.17 μM and 18.82 μM, respectively. nih.gov

Antioxidant: Oxidative stress is a key factor in many diseases, and the antioxidant potential of quinazolines has been explored. mdpi.comnih.gov Studies on 2-substituted quinazolin-4(3H)-ones have established structure-activity relationships, indicating that the presence of hydroxyl groups on the 2-phenyl ring is crucial for antioxidant activity. nih.gov Specifically, a derivative with two hydroxyl groups in the ortho position on the phenyl ring was identified as a potent antioxidant with additional metal-chelating properties. nih.gov This antioxidant capacity is also considered a beneficial secondary property for agents targeting neurodegenerative diseases like AD. nih.gov

Table 3: Summary of Other Therapeutic Activities of Quinazoline Analogs and Related Compounds This table summarizes various biological activities and the corresponding potency (IC₅₀, EC₅₀, ED₅₀) of selected quinazoline analogs and related heterocyclic compounds.

Therapeutic AreaCompound/Analog TypeActivity MetricValueTarget/ModelSource
Antiviral 4-Thioquinazoline (M₂)EC₅₀138.1 μg/mLTMV Protection nih.gov
2-Methylquinazolin-4(3H)-oneIC₅₀23.8 μg/mLInfluenza A (H1N1) mdpi.com
Anticonvulsant 4-(4-bromophenyl)-triazole-thioneED₅₀75-100 mg/kgMES Test (mice) nih.gov
Antidiabetic Benzothiazine (FA2)IC₅₀5.17 μMα-glucosidase nih.gov
IC₅₀18.82 μMα-amylase nih.gov
Antioxidant 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one-Potent ActivityABTS & CUPRAC assays nih.gov

Vi. Structure Activity Relationship Sar Studies of 2 4 Bromophenyl 4 Phenylquinazoline Derivatives

Impact of Substituent Position on Biological Activity

The placement of substituents on the quinazoline (B50416) core is a critical determinant of biological activity. Research indicates that positions 6, 7, and 8 are particularly sensitive to modification, influencing both potency and target selectivity. nih.govresearchgate.netnih.gov

In a study of 2,4-bis[(substituted-aminomethyl)phenyl]quinazolines designed as G-quadruplex targeting anticancer agents, the position of an additional phenyl ring on the quinazoline nucleus significantly impacted cytotoxicity. mdpi.com When comparing isomers with a phenyl group at positions 5, 6, 7, and 8, the derivative with the phenyl ring at position 6 (compound 12b ) showed superior activity against the HeLa cancer cell line compared to its counterparts. mdpi.com A similar trend was observed in the MCF-7 breast cancer line, where substitution at position 6 or 7 was twice as active as substitution at position 5 or 8. mdpi.com This suggests that the steric and electronic environment around the C6 and C7 positions of the quinazoline core is pivotal for optimal interaction with biological targets.

Table 1: Impact of Phenyl Group Position on Antiproliferative Activity of Quinazoline Derivatives mdpi.com
CompoundPhenyl Position on Quinazoline CoreSide ChainsAntiproliferative Activity (IC50, µM) vs. HeLa CellsAntiproliferative Activity (IC50, µM) vs. MCF-7 Cells
12a52,4-bis[(3-dimethylaminopropyl)aminomethyl]phenyl1.191.12
12b62,4-bis[(3-dimethylaminopropyl)aminomethyl]phenyl0.820.58
12f72,4-bis[(3-dimethylaminopropyl)aminomethyl]phenyl1.510.58
12k82,4-bis[(3-dimethylaminopropyl)aminomethyl]phenyl1.491.24

Role of Halogenation (Specifically Bromine) in Modulating Pharmacological Profiles

Halogenation, particularly with bromine, is a widely used strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of lead compounds. The bromine atom can increase lipophilicity, facilitating cell membrane passage, and can form halogen bonds, contributing to stronger ligand-receptor interactions.

In the context of the 2-(4-bromophenyl)-4-phenylquinazoline scaffold, the bromine atom on the C2-phenyl ring is a key feature. Studies on related structures confirm the importance of this halogenation. For instance, research on 2-phenyl-quinazolin-4-ones revealed that a single substitution at the 6-position of the quinazoline core with a bromine atom was beneficial for increasing antitumor activities. researchgate.net Another series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were found to be highly selective and potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com

More directly relevant are studies on 2-aryl-quinazoline derivatives where the position of the bromine on the C2-phenyl ring was investigated. A series of quinazoline-4-carboxylic acids were designed as Aurora A kinase inhibitors. nih.govresearchgate.net Within this series, compounds with halogen substitution on the terminal phenyl ring showed higher activity. nih.gov Notably, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e ) emerged as the most potent inhibitor, suggesting that the meta-position for the bromine atom on the phenyl ring might be more favorable for this specific target than the para-position found in the title compound. nih.govresearchgate.net

Table 2: In Vitro Aurora A Kinase Inhibitory Activity of Quinazoline-4-Carboxylic Acid Derivatives nih.gov
CompoundStructure (Substitution on C2-Phenyl Ring)Substitution on Quinazoline Core% Inhibition at 10 µM
6aPhenyl-11.43
6b3-Bromophenyl-36.56
6dPhenyl8-Fluoro15.22
6e3-Bromophenyl8-Fluoro59.88

Influence of Phenyl Ring Modifications on Molecular Interactions

Modifications to the phenyl rings at both the C2 and C4 positions of the quinazoline scaffold offer a rich avenue for optimizing molecular interactions and biological activity. The electronic nature of substituents on these rings plays a crucial role.

For 2-aryl-4-substituted quinazolines designed as EGFR inhibitors, para-substitution on the phenyl moiety with electron-withdrawing groups (EWGs) such as -Cl, -Br, and -F resulted in higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ and -OCH₃. nih.gov This indicates that reducing the electron density of the phenyl ring can enhance its interaction with the target protein.

In a different study focused on developing inhibitors for BRD4, a key protein in epigenetic regulation, a series of 4-phenylquinazoline (B11897094) derivatives were synthesized and evaluated. nih.gov The unsubstituted 4-phenylquinazoline served as the initial hit. Subsequent SAR studies explored various substitutions on this C4-phenyl ring. It was found that introducing small groups at the para-position was well-tolerated. For example, adding a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group resulted in compounds with significantly improved potency against BRD4, with the methoxy-substituted derivative (C-15 ) being particularly active. nih.gov This highlights that for different targets, the optimal substitution pattern on the phenyl rings can vary significantly.

Table 3: SAR of C4-Phenyl Ring Modifications in Quinazoline-Based BRD4 Inhibitors nih.gov
CompoundSubstitution on C4-Phenyl RingBRD4 Inhibitory Activity (IC50, µM)
5 (Hit)Unsubstituted18.122
C-144-OH0.821
C-154-OCH₃0.147
C-164-F0.996
C-174-Cl1.611
C-184-Br1.552

Derivatization at the Quinazoline Core for Enhanced Efficacy

Beyond the aryl substituents at C2 and C4, direct modification of the quinazoline core itself is a powerful strategy for enhancing efficacy. This involves introducing various functional groups at the available positions, typically C5 through C8.

A study on novel quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives as antifungal agents against Rhizoctonia solani provides a clear example of this principle. nih.gov The researchers systematically varied the substituent at the 6-position of the quinazolinone ring. Their findings demonstrated that a bromine atom at this position conferred the highest antifungal activity among the halogens tested (F, Cl, Br). nih.gov However, a methoxy group (-OCH₃) at the same position resulted in even greater potency, indicating that both electronic and steric factors at the C6-position are critical for activity. nih.gov

Furthermore, the study on Aurora A kinase inhibitors showed that adding a fluorine atom at the 8-position of the quinazoline ring consistently improved inhibitory activity across different C2-phenyl substituted analogues (compare 6a vs 6d and 6b vs 6e in Table 2). nih.gov This synergistic effect underscores the importance of multi-point derivatization of the quinazoline scaffold to achieve optimal biological performance.

Table 4: Influence of C6-Substitution on Antifungal Activity of Quinazolinone Derivatives against R. solani nih.gov
Compound Core StructureSubstitution at Position 6Inhibition Rate at 100 µg/mL (%)
3-(difluoromethyl)-1-methyl-N-(2-((4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide-H (Unsubstituted)57.30
-CH₃66.40
-F72.40
-Cl80.80
-Br75.90
-OCH₃81.40

Viii. Conclusion and Future Research Directions

Summary of Current Research Landscape on 2-(4-bromophenyl)-4-phenylquinazoline

The current body of scientific literature dedicated exclusively to This compound is notably limited. While the broader class of quinazolines is extensively studied, this specific derivative remains largely on the periphery of focused research. openmedicinalchemistryjournal.comscispace.comresearchgate.net The existing information primarily originates from chemical databases and suppliers, which confirm its synthesis and availability for research purposes. These sources suggest its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology, and its utility in material science. scispace.com

The quinazoline (B50416) core is a well-established pharmacophore, and numerous derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. openmedicinalchemistryjournal.comscispace.comresearchgate.netmdpi.com Research on structurally related 2,4-disubstituted quinazolines provides a foundational basis for predicting the potential of This compound . For instance, derivatives with different substitutions at the 2- and 4-positions have shown significant bioactivity, underscoring the importance of these positions for molecular interactions with biological targets. nih.govjapsonline.com However, the absence of dedicated studies on This compound means that its specific biological profile, potency, and mechanisms of action are yet to be elucidated. The research landscape is, therefore, characterized by a significant knowledge gap, presenting a compelling case for future investigative efforts.

Unexplored Therapeutic Avenues for this compound

Given the versatile pharmacological profile of the quinazoline scaffold, several therapeutic avenues for This compound remain unexplored. Drawing parallels from analogous structures, promising areas for investigation include:

Oncology: Many 2,4-disubstituted quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in cancer therapy. nih.govjapsonline.com The antiproliferative activities of numerous quinazoline analogs against various cancer cell lines have been documented. researchgate.netmdpi.com Future studies should assess the cytotoxic and anti-proliferative effects of This compound against a panel of human cancer cell lines.

Antimicrobial Infections: The quinazoline nucleus is a constituent of several compounds with demonstrated antibacterial and antifungal properties. openmedicinalchemistryjournal.comscispace.com The structural features of This compound could be conducive to antimicrobial activity. Screening against a broad spectrum of pathogenic bacteria and fungi is a logical next step.

Neurodegenerative Disorders: Certain quinazoline derivatives have been explored for their potential in treating neurodegenerative diseases. The ability of this compound to modulate neurological pathways or exhibit neuroprotective effects is an intriguing, yet entirely unexplored, possibility.

Inflammatory Diseases: The anti-inflammatory properties of quinazolines are well-documented. researchgate.netmdpi.com Investigating the ability of This compound to modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators, could reveal new therapeutic applications.

An illustrative table of potential research areas and the types of assays that could be employed is presented below.

Potential Therapeutic Area Proposed In Vitro/In Vivo Assays Key Biological Targets for Investigation
Oncology MTT assay, Colony formation assay, Flow cytometry for apoptosis and cell cycle analysis, Kinase inhibition assays, Xenograft tumor models.EGFR, VEGFR, PI3K, other relevant kinases.
Infectious Diseases Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays, Biofilm inhibition assays.Bacterial and fungal cellular machinery.
Neuroinflammation Assays for nitric oxide and pro-inflammatory cytokine production in microglia, Neuroprotection assays against oxidative stress.iNOS, COX-2, various cytokines.
Inflammatory Disorders COX-1/COX-2 inhibition assays, Lipopolysaccharide (LPS)-induced inflammation models in animals.Cyclooxygenase enzymes, inflammatory cytokines.

Advanced Methodologies for Synthesis and Optimization

The synthesis of the quinazoline scaffold can be achieved through various established methods, such as the Niementowski, Bischler, and Riedel syntheses. openmedicinalchemistryjournal.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of quinazoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. openmedicinalchemistryjournal.com

For the specific synthesis of This compound , a potential advanced methodology could involve a microwave-assisted, multi-component reaction. This approach offers the advantages of operational simplicity, reduced environmental impact, and the ability to generate a library of analogs for structure-activity relationship (SAR) studies efficiently.

Furthermore, optimization of the synthesis could focus on:

Catalyst Development: Exploring novel and more efficient catalysts, including nanocatalysts or ionic liquids, to improve reaction kinetics and yields. openmedicinalchemistryjournal.com

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to improved purity and scalability of the final product.

Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents to minimize the ecological footprint of the synthesis process. openmedicinalchemistryjournal.com

A comparative table of synthetic approaches is provided below.

Synthetic Method Key Features Potential Advantages for Optimization
Conventional Thermal Synthesis Traditional heating methods, often requiring long reaction times and high temperatures.Well-established protocols, but often with lower efficiency.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often improved yields. openmedicinalchemistryjournal.comHigh potential for rapid library synthesis and optimization of reaction conditions.
Multi-Component Reactions (MCRs) Combining three or more reactants in a single step to form a complex product. openmedicinalchemistryjournal.comHigh atom economy, operational simplicity, and diversity-oriented synthesis.
Flow Chemistry Continuous processing in a reactor, offering precise control over reaction parameters.Enhanced safety, scalability, and product consistency.

Future Directions in Drug Design and Development Based on the this compound Scaffold

The This compound scaffold represents a promising starting point for the design and development of new therapeutic agents. Future drug design efforts should be guided by a systematic exploration of its structure-activity relationships (SAR).

Key future directions include:

Scaffold Modification: Systematic modification of the core structure is essential. This includes:

Substitution at the 4-phenyl ring: Introducing various substituents (electron-donating or electron-withdrawing groups) on the phenyl ring at the 4-position to probe the electronic and steric requirements for optimal activity.

Modification of the 2-(4-bromophenyl) group: Replacing the bromine atom with other halogens (F, Cl, I) or other functional groups to modulate the compound's properties. The position of the bromine atom on the phenyl ring could also be varied.

Substitution on the quinazoline nucleus: Introducing substituents at various positions of the quinazoline ring system to enhance potency and selectivity.

Computational Modeling: Utilizing in silico tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding affinity of newly designed analogs to specific biological targets and to guide the synthetic efforts towards more potent compounds.

Fragment-Based Drug Design: Using the This compound core as a central fragment and building upon it with other chemical moieties known to interact with specific biological targets.

An illustrative table for future drug design strategies is presented below.

Design Strategy Rationale Examples of Modifications
SAR-Guided Modification To systematically explore the chemical space around the core scaffold and identify key structural features for activity.Introduction of -OCH3, -NO2, -NH2, -CF3 groups on the phenyl rings.
Bioisosteric Replacement To improve pharmacokinetic properties or enhance binding interactions.Replacing the bromine atom with a trifluoromethyl group or a cyano group.
Hybrid Molecule Design To combine the pharmacophoric features of This compound with other known active moieties to create dual-action drugs.Linking the scaffold to a known anti-inflammatory or antimicrobial agent.
Prodrug Development To improve solubility, bioavailability, or target-specific delivery.Introducing cleavable promoieties to the quinazoline scaffold.

Q & A

Q. How is the compound’s photostability assessed for materials science applications?

  • Methodology : UV irradiation (254–365 nm) in quartz cuvettes with continuous monitoring via UV-Vis. Quantum yield calculations and time-resolved fluorescence decay identify degradation pathways. Protective coatings (e.g., SiO2_2) enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-4-phenylQuinazoline
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-4-phenylQuinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.